molecular formula C10H15N3O2S B1425167 Methyl 4-amino-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 99967-77-8

Methyl 4-amino-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No. B1425167
CAS RN: 99967-77-8
M. Wt: 241.31 g/mol
InChI Key: IHIKCKURGHDKRM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amino group can participate in acid-base reactions, and the carboxylate ester group can undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxylate ester group could make this compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 4-amino-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate and related compounds have been synthesized using chiral heterocyclic amino acids, including L-proline, as scaffolds. The synthesis process involves converting the carboxylic acid group of the amino acid to a β-keto ester, followed by a reaction with selenourea. These compounds' structures were confirmed using various spectroscopic methods, including NMR and HRMS (Malinauskienė et al., 2018).

Potential Antimicrobial and Antituberculosis Activity

  • Thiazole-aminopiperidine hybrid analogues, including compounds similar to methyl 4-amino-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate, have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis GyrB. These compounds demonstrated significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with notable antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).

Biological Properties and Applications

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a related compound, has been synthesized and shown to possess good antibacterial and antifungal properties. The synthesis process involved a reaction with piperidine and subsequent steps leading to the production of various derivatives. The biological properties of these compounds were explored, indicating potential applications in antimicrobial therapies (Shafi et al., 2021).

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

methyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-15-9(14)7-8(11)12-10(16-7)13-5-3-2-4-6-13/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIKCKURGHDKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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